1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
Overview
Description
1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is a complex organic compound that features a thiadiazole ring, a fluorobenzyl group, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . This interaction prevents the enzyme from catalyzing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This cycle is critical for the removal of excess nitrogen from the body. By inhibiting urease, the compound disrupts this cycle, potentially leading to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of urease, leading to a disruption of the urea cycle . This can have significant effects at the molecular and cellular levels, particularly in organisms that rely on urease for survival .
Preparation Methods
The synthesis of 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the thiadiazole ring through urea formation, typically using isocyanates or carbamoyl chlorides under mild conditions.
Chemical Reactions Analysis
1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Scientific Research Applications
1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Comparison with Similar Compounds
1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea can be compared with other thiadiazole derivatives:
Properties
IUPAC Name |
1-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c1-30-18-12-10-17(11-13-18)25-22(29)26-23-28-27-21(32-23)19-4-2-3-5-20(19)31-14-15-6-8-16(24)9-7-15/h2-13H,14H2,1H3,(H2,25,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMVFPFXMFAOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364570 | |
Record name | 1-(5-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-70-2 | |
Record name | 1-(5-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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